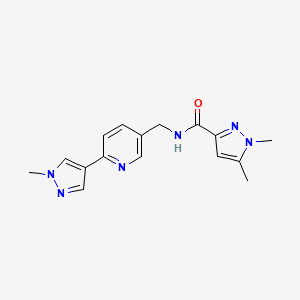
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex organic molecule that appears to be related to a family of compounds with potential pharmaceutical applications. The structure of this compound suggests it contains a piperidine and imidazolidine-dione moiety, which are often seen in medicinal chemistry due to their biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported using water-mediated and catalyst-free methods, which are advantageous due to their simplicity, high yields, and environmentally friendly profiles . For example, a series of functionalized pyrimidine-diones were synthesized using a one-pot multicomponent reaction . Similarly, piperazine derivatives have been synthesized through a four-component cyclocondensation, indicating that complex molecules like the one could potentially be synthesized using multi-component reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic and computational methods. For instance, the structure-activity relationship of a hydantoin drug impurity was investigated using ab-initio computational modeling and spectrophotometric techniques . These studies can provide insights into the geometry and electronic structure of the compound , which is crucial for understanding its potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their synthesis and potential biological applications. For example, the synthesis of a piperidin-4-one derivative involved a modified Mannich condensation, which could be relevant for the synthesis of the compound . Additionally, the synthesis and structural exploration of imidazolidine-diones have been reported, which could inform the chemical reactions that the compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, NMR studies have been conducted to determine the conformation and substituent effects in piperidin-4-one derivatives . The crystal structure of a dimethyl piperidin-dione was determined, which could provide insights into the solid-state properties of the compound . Furthermore, the thermal stability and spectral properties of an imidazolidine-dione were analyzed, which could be compared to the compound of interest .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-9-8-17(14-21(20)32-2)15-22(28)25-12-10-18(11-13-25)26-16-23(29)27(24(26)30)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDRWYNLLBDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)
![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)
![3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B3003005.png)

![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)





![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)
